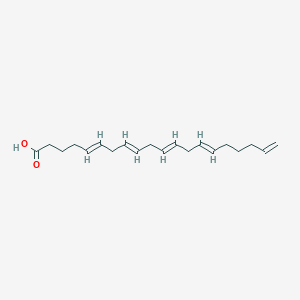

5,8,11,14,19-Eicosapentaenoic acid

Description

Structure

3D Structure

Properties

CAS No. |

111219-92-2 |

|---|---|

Molecular Formula |

C20H30O2 |

Molecular Weight |

302.5 g/mol |

IUPAC Name |

(5E,8E,11E,14E)-icosa-5,8,11,14,19-pentaenoic acid |

InChI |

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2,6-7,9-10,12-13,15-16H,1,3-5,8,11,14,17-19H2,(H,21,22)/b7-6+,10-9+,13-12+,16-15+ |

InChI Key |

RJUPEYJKQFFLQV-UHFFFAOYSA-N |

SMILES |

C=CCCCC=CCC=CCC=CCC=CCCCC(=O)O |

Isomeric SMILES |

C=CCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)O |

Canonical SMILES |

C=CCCCC=CCC=CCC=CCC=CCCCC(=O)O |

Synonyms |

5,8,11,14,19-eicosapentaenoic acid |

Origin of Product |

United States |

Biosynthesis and Endogenous Production Pathways of Eicosapentaenoic Acid

Aerobic Eukaryotic Biosynthesis

In most eukaryotes, including mammals, fungi, and microalgae, EPA is synthesized through an aerobic process involving a sequence of desaturation and elongation reactions. wikipedia.org This pathway modifies precursor fatty acids by introducing double bonds and extending their carbon chains.

Δ6 Desaturase Pathway

The most well-characterized route for EPA synthesis in eukaryotes is the Δ6 desaturase pathway, often referred to as the "conventional pathway". researchgate.netfigshare.com This pathway commences with the essential omega-3 fatty acid, alpha-linolenic acid (ALA).

The human body has a limited capacity to convert the plant-derived omega-3 fatty acid, alpha-linolenic acid (ALA; 18:3n-3), into the longer-chain EPA. wikipedia.orgnih.gov This conversion process is a multi-step enzymatic cascade. researchgate.net Studies have shown that the efficiency of this conversion can vary, with some research suggesting that women may have a greater capacity for converting ALA to EPA than men. nih.govcambridge.org One study estimated the net fractional conversion of ALA to EPA to be approximately 21% in young women. nih.govscispace.com However, other studies have reported lower conversion rates, around 6% for EPA, which can be reduced by 40-50% with a diet rich in omega-6 polyunsaturated fatty acids. nih.gov

The conversion of ALA to EPA involves the formation of key intermediate fatty acids. The first step is the conversion of ALA to stearidonic acid (SDA; 18:4n-3). wikipedia.orgnih.gov SDA is then elongated to form eicosatetraenoic acid (ETA; 20:4n-3), which is the direct precursor to EPA in this pathway. wikipedia.orgresearchgate.net The presence of SDA in the diet, for instance from sources like ahiflower oil, has been shown to be more effective at increasing circulating EPA levels than ALA, bypassing the initial rate-limiting step. nih.govnih.gov

| Step | Substrate | Enzyme | Product |

| 1 | Alpha-Linolenic Acid (ALA) | Δ6 Desaturase | Stearidonic Acid (SDA) |

| 2 | Stearidonic Acid (SDA) | Δ6 Elongase | Eicosatetraenoic Acid (ETA) |

| 3 | Eicosatetraenoic Acid (ETA) | Δ5 Desaturase | Eicosapentaenoic Acid (EPA) |

Alternative Aerobic Pathways (e.g., Δ9 Elongase / Δ8 Desaturase Pathway)

In addition to the conventional Δ6 desaturase pathway, some organisms, such as euglenoid species, utilize an alternative aerobic route known as the Δ9 elongase / Δ8 desaturase pathway. google.comnih.govepo.org This pathway also starts with ALA but involves a different sequence of enzymatic reactions. In this pathway, ALA is first elongated by a Δ9 elongase to produce eicosatrienoic acid (ETrA; 20:3n-3). nih.govresearchgate.net Following this, a Δ8 desaturase introduces a double bond into ETrA to form ETA (20:4n-3). google.comnih.gov Finally, as in the conventional pathway, a Δ5 desaturase converts ETA to EPA. researchgate.net This alternative pathway demonstrates the metabolic diversity in the biosynthesis of long-chain polyunsaturated fatty acids across different organisms.

| Step | Substrate | Enzyme | Product |

| 1 | Alpha-Linolenic Acid (ALA) | Δ9 Elongase | Eicosatrienoic Acid (ETrA) |

| 2 | Eicosatrienoic Acid (ETrA) | Δ8 Desaturase | Eicosatetraenoic Acid (ETA) |

| 3 | Eicosatetraenoic Acid (ETA) | Δ5 Desaturase | Eicosapentaenoic Acid (EPA) |

Anaerobic Polyketide Synthase (PKS) Pathway

A fundamentally different route for EPA synthesis, which does not rely on desaturase and elongase enzymes, is the anaerobic polyketide synthase (PKS) pathway. nih.govnih.gov This pathway is found in various marine bacteria, such as Shewanella, and some microalgae like Schizochytrium. wikipedia.orgjmb.or.kracs.org The PKS pathway synthesizes long-chain polyunsaturated fatty acids directly from acetyl-CoA and malonyl-CoA building blocks through a series of repetitive condensation, reduction, and dehydration reactions. wikipedia.orgresearchgate.net This process is catalyzed by a large, multi-enzyme complex known as a PUFA synthase. frontiersin.org

The PKS system includes several key enzymatic domains, such as β-ketoacyl-ACP synthase (KS), acyltransferase (AT), multiple acyl carrier protein (ACP) domains, β-ketoacyl-ACP reductase (KR), a chain length factor (CLF), β-hydroxyacyl-ACP dehydratase/isomerase (DH), and enoyl reductase (ER). jmb.or.kr This pathway is advantageous as it requires less cellular reduction energy in the form of NADPH compared to the aerobic desaturase/elongase pathways. jmb.or.kr The entire process is a self-contained system that builds the fatty acid chain and introduces the necessary double bonds without free intermediates. nih.gov

Eicosapentaenoic acid (EPA), a 20-carbon omega-3 polyunsaturated fatty acid (PUFA), is a crucial component of cellular membranes and a precursor to various signaling molecules. Its biosynthesis is a complex process primarily observed in marine microorganisms. This article delves into the specific pathways and enzymatic machinery responsible for the endogenous production of EPA, focusing on key organisms and the molecular intricacies that define its synthesis.

Metabolic Transformations and Derivatives of Eicosapentaenoic Acid

Eicosanoid Metabolism and Bioactive Lipid Mediators

Eicosanoids are potent signaling molecules derived from 20-carbon fatty acids like EPA. slideshare.net They are synthesized on demand and have short half-lives, acting locally in the tissues where they are produced. creative-proteomics.com The metabolism of EPA gives rise to several families of eicosanoids, including the prostaglandin-3 series, thromboxane-3 series, and the leukotriene-5 group.

Biosynthesis of Prostaglandin-3 Family

The synthesis of the prostaglandin-3 (PG-3) family from EPA is initiated by the enzyme cyclooxygenase (COX). nih.gov This process is analogous to the formation of the pro-inflammatory prostaglandin-2 series from arachidonic acid (AA). themedicalbiochemistrypage.org EPA is a substrate for COX enzymes, leading to the production of various 3-series prostaglandins (B1171923), such as PGE₃, PGD₃, and PGI₃. nih.govresearchgate.net For instance, studies have shown that supplementation with EPA and its counterpart docosahexaenoic acid (DHA) can significantly increase the capacity of blood cells to produce PGE₃. nih.gov The formation of PGI₃, a potent anti-aggregating agent, has also been demonstrated in vivo in rats fed fish oil. capes.gov.brbohrium.com While EPA is converted to these 3-series prostaglandins, it can also competitively inhibit the production of 2-series prostaglandins from AA. nih.gov

Biosynthesis of Thromboxane-3 Family

Similar to prostaglandins, the thromboxane-3 (TX-3) family is also derived from EPA through the action of the COX pathway. researchgate.net The key enzyme in the final step of this conversion is thromboxane-A synthase, which transforms the intermediate prostaglandin (B15479496) H₃ (PGH₃) into thromboxane (B8750289) A₃ (TXA₃). wikipedia.org Research has shown that human platelets can readily convert EPA into thromboxane B₃ (TXB₃), the stable metabolite of TXA₃. nih.govnih.gov Unlike thromboxane A₂ (TXA₂) derived from arachidonic acid, which is a potent promoter of platelet aggregation and vasoconstriction, TXA₃ exhibits weaker pro-aggregatory activity. bohrium.comnih.gov

Biosynthesis of Leukotriene-5 Group Eicosanoids

The biosynthesis of the 5-series leukotrienes from EPA is initiated by the enzyme 5-lipoxygenase (5-LOX). wikipedia.orgnih.gov This pathway leads to the formation of leukotriene B₅ (LTB₅), as well as the cysteinyl leukotrienes LTC₅, LTD₅, and LTE₅. researchgate.netwikipedia.org The production of LTB₅ has been demonstrated in polymorphonuclear neutrophils incubated with EPA. nih.gov Studies have shown that supplementation with EPA/DHA increases the capacity of blood cells to produce LTB₅. nih.gov Leukotrienes derived from EPA, such as LTB₅, are generally less potent in mediating inflammatory responses compared to their arachidonic acid-derived counterparts. wikipedia.orgnih.gov

Oxygenation Pathways and Metabolite Formation

The initial and rate-limiting step in the formation of most eicosanoids from EPA is the addition of molecular oxygen, a reaction catalyzed by cyclooxygenase and lipoxygenase enzymes.

Cyclooxygenase (COX-1 and COX-2) Dependent Oxygenation

Both COX-1 and COX-2 enzymes can utilize EPA as a substrate, although it is generally a poorer substrate than arachidonic acid. nih.govresearchgate.net The COX enzymes, also known as prostaglandin-endoperoxide synthases, catalyze the conversion of EPA into the unstable intermediate PGH₃. themedicalbiochemistrypage.orgwikipedia.org This reaction involves a cyclooxygenase activity that forms a cyclopentane (B165970) ring and a peroxidase activity. youtube.com While both isoforms can metabolize EPA, some studies suggest that EPA may preferentially inhibit the COX-2 pathway in certain cells, thereby reducing the generation of pro-inflammatory prostaglandins derived from arachidonic acid. nih.gov The interaction of EPA with COX enzymes is a key mechanism through which it modulates eicosanoid profiles.

Lipoxygenase Pathway Products (e.g., 5-HEPE, 5-oxoEPE, LTB5)

The lipoxygenase (LOX) pathway represents another major route for EPA oxygenation. The 5-lipoxygenase (ALOX5) enzyme metabolizes EPA to 5-hydroperoxyeicosapentaenoic acid (5-HPEPE), which is then further converted to various bioactive metabolites. wikipedia.org These include 5-hydroxyeicosapentaenoic acid (5-HEPE), 5-oxoeicosapentaenoic acid (5-oxoEPE), and leukotriene B₅ (LTB₅). wikipedia.org The formation of these 5-series metabolites is often associated with a reduction in the production of the more potent 4-series metabolites derived from arachidonic acid. wikipedia.org

| Enzyme Family | Key Enzymes | Precursor | Key Metabolites |

| Cyclooxygenase (COX) | COX-1, COX-2 | Eicosapentaenoic Acid (EPA) | Prostaglandin E₃ (PGE₃), Prostaglandin D₃ (PGD₃), Prostaglandin I₃ (PGI₃), Thromboxane A₃ (TXA₃) |

| Lipoxygenase (LOX) | 5-Lipoxygenase (5-LOX) | Eicosapentaenoic Acid (EPA) | 5-Hydroxyeicosapentaenoic acid (5-HEPE), 5-Oxoeicosapentaenoic acid (5-oxoEPE), Leukotriene B₅ (LTB₅) |

Interconversion with Other Polyunsaturated Fatty Acids

Relationship with Docosapentaenoic Acid (DPA) and Docosahexaenoic Acid (DHA)

Eicosapentaenoic acid (EPA), docosapentaenoic acid (DPA), and docosahexaenoic acid (DHA) are closely related omega-3 polyunsaturated fatty acids that can be interconverted through a series of metabolic reactions. nih.gov The primary pathway involves the elongation of EPA (a 20-carbon fatty acid) to DPA (a 22-carbon fatty acid), which can then be further converted to DHA (also a 22-carbon fatty acid). This process involves a complex set of reactions including chain elongation, desaturation (the insertion of additional double bonds), and partial oxidation. researchgate.net

The conversion process begins with the precursor alpha-linolenic acid (ALA), an essential omega-3 fatty acid that cannot be synthesized by animals and must be obtained from the diet. wikipedia.org ALA is first converted to EPA, which then serves as a substrate for the synthesis of DPA and subsequently DHA. researchgate.netwikipedia.org The enzymes responsible for this cascade, including delta-5 and delta-6 desaturases and elongases, are also used in the metabolism of omega-6 fatty acids, creating a competitive relationship between the two pathways. wikipedia.orgresearchgate.netexamine.com

Studies in various cell types, such as bovine aortic endothelial cells, have demonstrated that EPA, DPA, and DHA are actively interconverted. nih.gov For instance, these cells can convert supplemented EPA into both DPA and DHA. nih.gov Interestingly, the metabolic fate of these fatty acids differs; a significant portion of DPA formed from EPA and EPA formed from DPA is released into the surrounding medium, while DHA formed from these precursors is also primarily released rather than being esterified into cell lipids. nih.gov

The efficiency of converting the parent omega-3 ALA into the longer-chain EPA and DHA is limited in humans, with estimated rates often below 8% for EPA and 4% for DHA. wikipedia.orgexamine.com However, this capacity can be influenced by several factors. Research suggests that women, particularly those of reproductive age, may have a greater capacity for this conversion than men, which could be linked to the higher activity of desaturase enzymes and the importance of DHA during fetal development. wikipedia.orgexamine.comnih.gov

In a study investigating the conversion of ALA in young women, the estimated net fractional interconversion was approximately 21% for EPA, 6% for DPA, and 9% for DHA. nih.gov This highlights a differential metabolic handling and partitioning of these key omega-3 fatty acids.

| Precursor Fatty Acid | Converted Fatty Acid | Estimated Net Conversion Rate (in humans) | Key Influencing Factors |

| Alpha-Linolenic Acid (ALA) | Eicosapentaenoic Acid (EPA) | < 8% - 21% examine.comnih.gov | Sex (higher in premenopausal women), dietary omega-6 intake, genetic polymorphisms wikipedia.orgexamine.com |

| Alpha-Linolenic Acid (ALA) | Docosahexaenoic Acid (DHA) | < 4% - 9% examine.comnih.gov | Higher estrogen levels can upregulate conversion enzymes examine.com |

| Eicosapentaenoic Acid (EPA) | Docosapentaenoic Acid (DPA) | Actively converted in endothelial cells nih.gov | N/A |

| Docosapentaenoic Acid (DPA) | Docosahexaenoic Acid (DHA) | Actively converted in endothelial cells nih.gov | N/A |

Table 1: Summary of Interconversion Rates and Factors for Omega-3 Fatty Acids.

Acyl Exchange and Lipid Remodeling Processes

Eicosapentaenoic acid is actively involved in acyl exchange and lipid remodeling, processes that significantly alter the composition and structure of cellular membranes, particularly phospholipids (B1166683). When cells are exposed to EPA, it is incorporated into various lipid classes, leading to substantial shifts in the cell's lipidomic profile. physiology.orgnih.gov This remodeling primarily affects membrane-associated phospholipids such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE). physiology.orgresearchgate.net

Research using C2C12 myotubes (a muscle cell line) has shown that treatment with EPA leads to a notable increase in polyunsaturated long-chain fatty acids within the phospholipid fraction. physiology.orgnih.gov Specifically, EPA treatment increases the proportion of lipid species containing five double bonds, displacing shorter, less saturated fatty acids. physiology.org This incorporation of EPA into membrane phospholipids like PC and PE is a key aspect of its biological activity. physiology.orgresearchgate.net

The remodeling induced by EPA has distinct effects compared to DHA. While both fatty acids alter cellular lipid profiles, EPA treatment specifically increases DPA levels, an effect not seen with DHA treatment. nih.gov Furthermore, the structural changes EPA imparts to membranes differ from those caused by DHA. In the presence of cholesterol, phospholipids containing EPA (PL-EPA) tend to adopt a more extended orientation within the membrane, which can add stability to the surrounding lipids. nih.govfao.org This contrasts with the effects of DHA-containing phospholipids (PL-DHA), which can induce more disorder in the membrane's hydrocarbon core. fao.org

Studies in rat liver hepatocytes have further detailed this differential partitioning. EPA directs lipid synthesis towards phospholipids and away from triacylglycerol and cholesteryl esters when compared to oleic acid. nih.gov This preferential incorporation into phospholipids underscores EPA's role in modifying membrane composition. The altered lipid environment resulting from EPA-induced remodeling can, in turn, influence the membrane-associated proteome, affecting the distribution and function of membrane proteins and signaling pathways. physiology.orgnih.govnih.gov

| Lipid Class | Effect of Eicosapentaenoic Acid (EPA) | Research Finding |

| Phosphatidylcholine (PC) | EPA is incorporated, displacing other fatty acids. | Targeted analysis confirmed that EPA treatment differentially regulates PC species, increasing those with five double bonds. physiology.orgresearchgate.net |

| Phosphatidylethanolamine (PE) | EPA is incorporated, altering the PE profile. | Along with PC, PE species containing long-chain fatty acids with five double bonds were the most differentially regulated by EPA treatment. physiology.orgresearchgate.net |

| Triacylglycerol (TAG) | Incorporation is lower compared to other fatty acids like oleic acid. | EPA was found to be less stimulatory for TAG synthesis and secretion in hepatocytes compared to oleic acid. nih.gov |

| Cholesteryl Ester (CE) | Lower incorporation compared to oleic acid. | EPA caused lower incorporation of precursors into cholesteryl esters in liver cells. nih.gov |

| Cellular Membranes | Alters membrane structure and fluidity. | EPA-containing phospholipids adopt an extended orientation, adding stability, in contrast to the disordering effect of DHA. nih.govfao.org |

Table 2: Effects of Eicosapentaenoic Acid on Lipid Remodeling.

Cellular and Molecular Mechanisms of Eicosapentaenoic Acid Action

Modulation of Cellular Membrane Structure and Function

The incorporation of eicosapentaenoic acid into the phospholipid bilayer of cell membranes is a foundational aspect of its biological activity. This integration directly influences the physical properties and, consequently, the function of the membrane. nih.govprlabs.com

Research has shown that the presence of EPA within the cell membrane can alter its fluidity, lipid packing, and the formation of specialized microdomains known as lipid rafts. nih.govresearchgate.net Studies using techniques like time-resolved fluorescence anisotropy have demonstrated that EPA can help maintain membrane stability under various conditions, such as high pressure. nih.gov In the deep-sea bacterium Shewanella violacea, which naturally has a high EPA content in its membranes, EPA was found to prevent the membrane from becoming overly fluid and helped maintain its structural integrity. nih.gov

The structural changes induced by EPA can have a cascading effect on various cellular processes. By modifying the membrane environment, EPA can influence the function of membrane-bound proteins, including receptors and enzymes, thereby modulating signal transduction pathways. nih.govahajournals.org For instance, the improved fluidity and permeability of cell membranes due to EPA can enhance the transport of nutrients and waste products, leading to better cellular metabolism. prlabs.com

Interestingly, the effects of EPA on membrane structure can be contrasted with those of another major omega-3 fatty acid, docosahexaenoic acid (DHA). While both are crucial, they can have competing effects on membrane dynamics. ahajournals.org Studies have indicated that EPA helps to maintain membrane fluidity, whereas DHA tends to increase it, which can lead to a reduction in membrane width. ahajournals.org These distinct structural effects may contribute to the different biological activities and clinical outcomes observed with various omega-3 fatty acid formulations. researchgate.netahajournals.org

Regulation of Enzyme Activities

Eicosapentaenoic acid is a significant regulator of several key enzymes, particularly those involved in the inflammatory cascade. Its ability to compete with arachidonic acid (AA) and directly inhibit certain enzymes underpins many of its anti-inflammatory properties.

5-Lipoxygenase Inhibition

Eicosapentaenoic acid can act as an inhibitor of 5-lipoxygenase (5-LOX), a crucial enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. nih.govnih.gov The mechanism of inhibition can be multifaceted. At lower concentrations, EPA competes with arachidonic acid, the primary substrate for 5-LOX, thereby reducing the production of pro-inflammatory leukotrienes derived from AA. nih.gov At higher concentrations, evidence suggests that EPA may more directly inhibit the activity of 5-LOX. nih.gov This inhibitory action on 5-LOX contributes to the anti-inflammatory profile of EPA by downregulating the production of leukotrienes.

Reduction of Thromboxane (B8750289) A2 Production

EPA plays a significant role in reducing the production of Thromboxane A2 (TXA2), a potent vasoconstrictor and platelet aggregator synthesized from arachidonic acid. nih.govmdpi.com One of the primary mechanisms is the displacement of arachidonic acid from cell membrane phospholipids (B1166683), making less substrate available for TXA2 synthesis. nih.gov Furthermore, EPA can act as a competitive inhibitor for the enzymes involved in the metabolic pathway leading to TXA2. nih.gov Studies have also shown that EPA and its counterpart, DHA, can act as antagonists at the thromboxane A2/prostaglandin (B15479496) H2 receptor in human platelets, further blocking the action of any TXA2 that is produced. nih.gov Research has demonstrated that EPA supplementation can reduce urinary levels of a stable metabolite of TXA2, indicating a systemic reduction in its production. nih.gov

Inhibition of Arachidonic Acid Pathway Products (e.g., Thromboxane-2, Prostaglandin-2)

Eicosapentaenoic acid serves as a competitive inhibitor of arachidonic acid metabolism, leading to a decrease in the production of various pro-inflammatory eicosanoids, including prostaglandins (B1171923) of the 2-series (e.g., Prostaglandin D2) and Thromboxane A2. nih.govpatsnap.comyoutube.comyoutube.com When EPA is present, it is metabolized by the same enzymes that act on arachidonic acid, such as cyclooxygenase (COX) and lipoxygenase (LOX). This competition results in the formation of alternative products, such as prostaglandins of the 3-series and leukotrienes of the 5-series, which are generally less inflammatory than their arachidonic acid-derived counterparts. nih.gov For example, the prostaglandin PGD3 is produced from EPA, in contrast to the more inflammatory PGD2 derived from arachidonic acid. nih.gov

Cyclooxygenase-2 Inhibition

Eicosapentaenoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is often induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. nih.govacs.orgpnas.org Studies in cultured human mast cells have demonstrated that pre-incubation with EPA decreases the generation of Prostaglandin D2 by inhibiting the COX-2 pathway. nih.gov The inhibitory effect is, in part, due to EPA acting as a competitive substrate for COX-2, thereby reducing the conversion of arachidonic acid to pro-inflammatory mediators. nih.govacs.org High-resolution crystal structures have revealed that EPA can bind to the active site of COX-2 in a non-productive or inhibitory manner, preventing the formation of catalytic products. acs.org

Inhibition of Tyrosine-Kinase, Collagenase, and VEGF

Research has illuminated the inhibitory effects of eicosapentaenoic acid on several other critical enzymes and signaling molecules:

Tyrosine-Kinase: EPA has been shown to inhibit tyrosine kinase activity. nih.govnih.gov For instance, studies have demonstrated that EPA can ameliorate pulmonary arterial hypertension by inhibiting Src family tyrosine kinases, particularly Fyn. nih.govsigmaaldrich.com It has also been observed to inhibit hypoxia/reoxygenation-induced tyrosine kinase activation in human umbilical vein endothelial cells. nih.gov

Collagenase (Matrix Metalloproteinases): EPA can influence the activity of collagenases, which are part of the matrix metalloproteinase (MMP) family. In the context of osteoarthritis, EPA has been shown to reduce the expression of MMP-13, a key collagenase involved in cartilage degradation. nih.gov

Vascular Endothelial Growth Factor (VEGF): The effect of EPA on Vascular Endothelial Growth Factor (VEGF) appears to be context-dependent. Some studies report that EPA inhibits VEGF-induced processes. For example, it has been shown to inhibit VEGF-stimulated tube formation and migration of human umbilical vein endothelial cells (HUVECs). nih.gov Furthermore, EPA can suppress VEGF-induced expression of pro-inflammatory molecules in vascular endothelial cells. mdpi.comnih.gov Conversely, other research indicates that EPA can upregulate the expression and release of VEGF-A in adipocytes through pathways involving GPR120 and PPARγ. bohrium.com

Transcriptional and Post-transcriptional Regulation

Eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid, exerts significant influence over cellular function through the intricate regulation of gene expression at both the transcriptional and post-transcriptional levels. Its impact is particularly notable in the realms of lipid metabolism and receptor signaling.

Impact on Lipid-Metabolism Gene Expression

EPA plays a crucial role in modulating the expression of genes involved in lipid metabolism, contributing to its well-documented effects on lipid profiles. nih.gov Research has shown that EPA can alter the expression of key genes related to fatty acid synthesis and breakdown. nih.gov For instance, in THP-1 cells, an EPA-rich oil was found to modify the expression of genes such as stearoyl CoA desaturase (SCD) and fatty acid desaturase-1 and -2 (FADS1 and FADS2). nih.gov SCD is a key enzyme in the synthesis of monounsaturated fatty acids, while FADS1 and FADS2 are involved in the desaturation of polyunsaturated fatty acids. nih.govwikipedia.org

Furthermore, EPA has been shown to influence the activity of nuclear receptors that act as transcription factors controlling lipid metabolism. nih.gov Studies using reporter assays have demonstrated that EPA and EPA-rich oil can activate peroxisome proliferator-activated receptor α (PPARα) and PPARβ/δ, with minimal effects on PPARγ. nih.gov PPARα is a primary regulator of fatty acid oxidation, and its activation by EPA leads to an increase in the breakdown of fatty acids in the liver. nih.govnih.gov

In addition to promoting fatty acid oxidation, EPA can also suppress the synthesis of new fatty acids. It achieves this by decreasing the maturation of sterol regulatory element-binding protein-1 (SREBP-1), a key transcription factor that controls the expression of genes involved in lipogenesis, such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS). nih.govnih.gov This effect on SREBP-1 maturation appears to be a post-transcriptional regulatory mechanism. nih.gov

The table below summarizes the impact of EPA on key genes involved in lipid metabolism.

| Gene | Function | Effect of EPA |

| SCD | Stearoyl CoA Desaturase | Decreased expression nih.gov |

| FADS1/2 | Fatty Acid Desaturase 1/2 | Altered expression nih.gov |

| PPARα | Peroxisome Proliferator-Activated Receptor α | Activation nih.govnih.gov |

| SREBP-1c | Sterol Regulatory Element-Binding Protein-1c | Decreased maturation and activity nih.govnih.gov |

| FAS | Fatty Acid Synthase | Decreased expression nih.gov |

| ACC | Acetyl-CoA Carboxylase | Decreased expression nih.gov |

| CPT1a/2 | Carnitine Palmitoyltransferase 1a/2 | Increased expression nih.gov |

Modulation of Receptor mRNA Levels (e.g., 5-HT2 receptor)

EPA's regulatory influence extends beyond lipid metabolism to the modulation of receptor expression. A notable example is its effect on the serotonin (B10506) 2 (5-HT2) receptor. In vascular smooth muscle cells, stimulation with serotonin normally leads to an increase in 5-HT2 receptor mRNA levels, contributing to cell proliferation. nih.gov However, when these cells are preloaded with EPA, this serotonin-induced increase in 5-HT2 receptor mRNA is blocked. nih.gov This finding suggests a post-transcriptional or transcriptional mechanism by which EPA can dampen the cellular response to mitogenic stimuli like serotonin. nih.gov

Effects on Cellular Processes

The transcriptional and post-transcriptional changes induced by EPA translate into significant effects on various cellular processes, including cell proliferation, differentiation, and inflammatory responses.

Influence on Cell Proliferation (e.g., Vascular Smooth Muscle Cells, Hepatocytes)

EPA has been shown to inhibit the proliferation of vascular smooth muscle cells (VSMCs). nih.gov This anti-proliferative effect is achieved through the modulation of multiple steps in the signal transduction pathway of growth factors like platelet-derived growth factor (PDGF). nih.gov EPA can inhibit the binding of PDGF to its receptor, suppress the activation of protein kinase C, and reduce the expression of the immediate early gene c-fos mRNA. nih.gov Similarly, EPA has been found to block the mitogenic effects of serotonin on VSMCs. nih.gov

In the context of liver cells, while some studies suggest that nuclear receptors like PPARα, which are activated by fatty acids, can be involved in cell proliferation, research on EPA's direct effects on hepatocyte proliferation is multifaceted. nih.gov Some evidence indicates that EPA can ameliorate hepatic steatosis, a condition often associated with altered hepatocyte function and proliferation. nih.govplos.org

Role in Myogenesis and Mitochondrial Biosynthesis

The influence of EPA on muscle cell development (myogenesis) and the creation of new mitochondria (mitochondrial biosynthesis) is complex. Some studies using C2C12 myoblasts, a model for skeletal muscle differentiation, have reported that a combination of EPA and docosahexaenoic acid (DHA) may reduce myogenesis. nih.govbohrium.com This was evidenced by fewer myotube formations and lower expression of myogenic genes. nih.govbohrium.com These studies also observed a decrease in mitochondrial biogenesis, as indicated by a lower mtDNA/nDNA ratio and reduced expression of genes related to mitochondrial biogenesis. nih.govbohrium.com

Conversely, other research suggests a more positive role for EPA in mitochondrial function. In denervated skeletal muscle of mice, EPA intake was found to prevent the reduction of mitochondrial content and fusion proteins. jst.go.jp Specifically, the expression levels of peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis, and the mitochondrial respiration protein MTCO1 were higher in the EPA-treated group. jst.go.jp Furthermore, in old mice, EPA was shown to restore skeletal muscle mitochondrial oxidative capacity without changes in mitochondrial abundance. elsevierpure.com

Modulation of Inflammatory Responses in Specific Cell Types (e.g., Human Asthmatic Alveolar Macrophage Cells)

EPA is a potent modulator of inflammatory responses, particularly in immune cells. In human asthmatic alveolar macrophage cells stimulated with lipopolysaccharide (LPS), EPA has been shown to be more effective than DHA in suppressing the production of pro-inflammatory mediators. nih.gov Specifically, EPA significantly suppressed the mRNA expression and production of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). nih.gov It also reduced the generation of leukotriene B4 (LTB4) and prostaglandin D2 (PGD2). nih.gov This demonstrates EPA's ability to exert anti-inflammatory effects at the transcriptional level in specific immune cell populations relevant to inflammatory diseases like asthma. nih.govnih.gov

The table below summarizes the effects of EPA on various cellular processes.

| Cellular Process | Cell Type | Effect of EPA | Research Findings |

| Cell Proliferation | Vascular Smooth Muscle Cells | Inhibition | Suppressed growth signals induced by PDGF and serotonin. nih.govnih.gov |

| Cell Proliferation | Hepatocytes | Modulatory | Ameliorates hepatic steatosis, which can be linked to altered proliferation. nih.govplos.org |

| Myogenesis | C2C12 Myoblasts | Potential Reduction (with DHA) | Fewer myotubes and lower expression of myogenic genes. nih.govbohrium.com |

| Mitochondrial Biosynthesis | C2C12 Myoblasts | Potential Reduction (with DHA) | Lower mtDNA/nDNA ratio and reduced expression of biogenesis genes. nih.govbohrium.com |

| Mitochondrial Content/Function | Mouse Skeletal Muscle | Preservation/Restoration | Prevented reduction in denervated muscle; restored oxidative capacity in old mice. jst.go.jpelsevierpure.com |

| Inflammatory Response | Human Asthmatic Alveolar Macrophages | Suppression | Decreased mRNA and production of TNF-α, IL-1β, LTB4, and PGD2. nih.gov |

Protection Against Cytokine-Induced Cellular Damage (e.g., TNF-alpha in Skeletal Muscle Cells)

Eicosapentaenoic acid (EPA) demonstrates a protective capacity against the detrimental effects of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), on skeletal muscle cells. nih.govnih.gov Pathological levels of TNF-α are associated with muscle wasting, a condition characterized by the inhibition of myogenic differentiation and an increase in apoptosis (programmed cell death). nih.govnih.gov Research on murine skeletal muscle cells (C2C12 myotubes) has shown that EPA can counteract these damaging effects. nih.govresearchgate.net

When skeletal muscle cells are exposed to TNF-α, they exhibit a significant increase in the activity of caspase-8, an enzyme that plays a critical role in initiating the apoptotic cascade, leading to cellular necrosis. nih.govnih.gov Co-treatment with EPA has been found to completely inhibit the deleterious effects of TNF-α on the development of muscle cells (myogenesis). nih.gov Specifically, EPA prevents the TNF-α-mediated reduction in Myosin Heavy Chain (MyHC) expression, a key protein in muscle fibers, and restores myogenic fusion and the diameter of muscle tubes to normal levels. nih.govresearchgate.net

The protective action of EPA is linked to its ability to block cell death pathways. nih.gov Studies have shown that EPA completely attenuates the increase in caspase-8 activity and cellular necrosis induced by TNF-α. nih.govnih.gov Even a pre-treatment with EPA before exposure to TNF-α provides a similar protective effect. nih.govnih.gov Furthermore, EPA on its own has been observed to significantly reduce the natural rates of apoptosis and necrosis in differentiating myotubes. nih.gov These findings suggest that EPA's anti-inflammatory and anti-cachectic properties may be beneficial in conditions of skeletal muscle atrophy where inflammation is a contributing factor. nih.gov

| Parameter | Control | TNF-α Treatment | TNF-α + EPA Co-treatment |

| Myogenic Fusion Index | Normal | Decreased | Restored to Control Levels |

| Myotube Diameter | Normal | Decreased | Restored to Control Levels |

| Caspase-8 Activity | Baseline | Significantly Increased | Attenuated to Control Levels |

| Cellular Necrosis | Baseline | Significantly Increased | Attenuated to Control Levels |

Impact on Adipose Tissue Metabolism and Secretory Functions

Eicosapentaenoic acid significantly influences the metabolic and endocrine functions of adipose tissue. It plays a role in modulating lipolysis, adipogenesis, and the secretion of various adipokines, which are signaling proteins produced by fat cells.

In studies using 3T3-L1 adipocytes, EPA has been shown to stimulate lipolysis, the process of breaking down stored triglycerides into free fatty acids (FFAs) and glycerol (B35011). nih.gov This is evidenced by an increase in the release of glycerol and FFAs into the surrounding medium. nih.gov The mechanism behind this involves the upregulation of genes involved in lipolysis and fatty acid oxidation, such as carnitine palmitoyltransferase I-a (CPT1A), which is crucial for transporting long-chain fatty acids into mitochondria for oxidation. nih.govphysiology.org Concurrently, EPA downregulates genes that promote fat storage (adipogenesis), including peroxisome proliferator-activated receptor-gamma (PPAR-γ) and acetyl-CoA carboxylase (ACC). nih.gov

EPA also affects the secretion of adipokines. It has been shown to increase the expression and secretion of adiponectin, an anti-inflammatory adipokine that improves insulin (B600854) sensitivity. unav.edunih.govfrontiersin.org Conversely, EPA can counteract the inflammatory effects of factors like TNF-α in adipose tissue. unav.edunih.gov For instance, in rats fed a high-fat diet, EPA treatment prevented the rise in TNF-α gene expression in adipose tissue. unav.edu It also helps to mitigate the adverse effects of inflammatory factors by reducing the levels of proteins like cyclooxygenase-2 (COX-2). nih.gov

Furthermore, EPA can influence the browning of white adipose tissue (WAT), a process where energy-storing white fat cells take on characteristics of energy-burning brown fat cells. In mice fed a high-fat diet, EPA supplementation led to higher expression of thermogenic genes like PRDM16 and PGC1α, and the protein UCP-1 in brown adipose tissue (BAT), indicating an activation of the thermogenic program. nih.gov This suggests a role for EPA in increasing energy expenditure. nih.gov

| Adipose Tissue Process | Effect of EPA | Key Molecular Mediators (Observed Change) |

| Lipolysis | Stimulation | Increased glycerol and FFA release |

| Adipogenesis | Suppression | PPAR-γ (▼), ACC (▼) |

| Fatty Acid Oxidation | Induction | CPT1A (▲) |

| Adiponectin Secretion | Increase | Adiponectin (▲) |

| Inflammation | Reduction | TNF-α (▼), COX-2 (▼) |

| BAT Thermogenesis | Activation | PRDM16 (▲), PGC1α (▲), UCP-1 (▲) |

Mechanisms of Antibacterial and Grazer Defense Activity

Eicosapentaenoic acid possesses notable antibacterial properties and serves as a defense mechanism in certain marine organisms against grazers. nih.govresearchgate.net Its mode of action primarily involves the disruption of the bacterial cell membrane. nih.govnih.gov

EPA is particularly effective against Gram-positive bacteria, such as Bacillus cereus and Staphylococcus aureus. nih.govnih.gov Studies have shown that EPA can inhibit the growth of these bacteria at a minimum inhibitory concentration (MIC) of 64 mg/L. nih.govnih.govresearchgate.net At a concentration of 128 mg/L, it can achieve complete killing of these species within 15 minutes. nih.govnih.gov The bactericidal effect is associated with the release of cellular material that absorbs light at a wavelength of 260 nm, which is indicative of nucleic acid leakage due to cell membrane damage. nih.govnih.gov This disruption of the cell membrane integrity ultimately leads to cell lysis. nih.govnih.gov An important aspect of EPA's antibacterial potential is that repeated exposure of bacteria to sub-inhibitory concentrations did not lead to the development of resistance. nih.govnih.gov

Beyond direct membrane disruption, the antibacterial mechanisms of polyunsaturated fatty acids like EPA are thought to involve the inhibition of essential cellular processes. nih.gov These can include blocking the electron transport chain and oxidative phosphorylation, which are vital for cellular respiration. nih.gov The presence of unsaturated double bonds in EPA's structure is believed to contribute to its direct toxic effect on the bacterial cell membrane. nih.gov

In marine ecosystems, some diatoms release free fatty acids, including EPA, upon cell damage as a defense against grazing predators. researchgate.net This release of toxic polyunsaturated fatty acids can harm crustacean herbivores, thus acting as a deterrent. researchgate.net

| Organism | EPA Concentration | Observed Effect |

| Bacillus cereus | 64 mg/L | Minimum Inhibitory Concentration (MIC) |

| Bacillus cereus | 64 mg/L | Minimum Bactericidal Concentration (MBC) |

| Staphylococcus aureus | 64 mg/L | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | 128 mg/L | Minimum Bactericidal Concentration (MBC) |

| P. gingivalis | 25 µM | Minimum Inhibitory Concentration (MIC) |

| A. actinomycetemcomitans | 25 µM | Minimum Inhibitory Concentration (MIC) |

| S. oralis | 50 µM | Minimum Inhibitory Concentration (MIC) |

| V. parvula | 50 µM | Minimum Inhibitory Concentration (MIC) |

| A. naeslundii | 100 µM | Minimum Inhibitory Concentration (MIC) |

| F. nucleatum | 100 µM | Minimum Inhibitory Concentration (MIC) |

Research Methodologies and Analytical Approaches for Eicosapentaenoic Acid

Extraction, Isolation, and Purification Methodologies

The initial steps in studying EPA involve its extraction from biological matrices, followed by isolation and purification to obtain a compound of sufficient purity for further analysis.

Bioassay-Guided Fractionation Techniques

Bioassay-guided fractionation is a systematic process used to isolate bioactive compounds, such as EPA, from complex mixtures. nih.gov This technique involves a stepwise separation of an extract, with each resulting fraction being tested for a specific biological activity. The active fractions are then subjected to further separation until a pure, active compound is isolated. nih.gov This approach is particularly valuable for discovering novel compounds with therapeutic potential from natural sources like plants and marine organisms. nih.gov The process begins with the creation of an extract, often using a solvent like methanol (B129727), which is then subjected to various chromatographic techniques to separate its components. nih.gov The bioactivity of each fraction is assessed, for instance, by measuring its antioxidant capacity or cytotoxic effects on cell lines. nih.gov This iterative process of separation and bioassay ultimately leads to the identification of the specific molecule responsible for the observed biological effect.

Supercritical Carbon Dioxide Extraction and Adsorption Equilibria

Supercritical carbon dioxide (SC-CO2) extraction is a green and highly efficient technique for extracting lipophilic compounds like EPA from natural sources. mdpi.comnih.gov This method utilizes carbon dioxide in its supercritical state, where it exhibits properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid. The selectivity of SC-CO2 extraction can be finely tuned by modifying parameters such as temperature, pressure, and CO2 flow rate. nih.govnih.gov

For instance, in the extraction of fatty acids from microalgae, increasing both the pressure and temperature of the SC-CO2 can enhance the recovery of EPA. nih.gov Specifically, the maximum recovery of EPA from Nannochloropsis sp. was achieved at 75 °C and 550 bar with a CO2 flow rate of 14.48 g/min . nih.gov

Following extraction, adsorption chromatography is often employed for the purification of EPA, frequently in its ethyl ester form (EPA-EE). The adsorption equilibria of EPA-EE on different adsorbents, such as C18-bonded silica (B1680970) and silica gel, in supercritical carbon dioxide have been studied. acs.org These studies help in understanding the interactions between the solute (EPA-EE), the solvent (SC-CO2), and the adsorbent, which is crucial for optimizing the separation process. The adsorption data are often fitted to models like the Langmuir isotherm to determine parameters such as the monolayer adsorption capacity. acs.org For EPA-EE on silica gel, the monolayer adsorption capacity has been reported to be 0.130 mmol·g−1. acs.org The adsorption process is influenced by the dielectric constants of the fatty acid methyl esters, with more polar esters showing stronger binding to silica gel.

Table 1: Supercritical CO2 Extraction Parameters for EPA

| Parameter | Condition | Outcome | Reference |

|---|---|---|---|

| Temperature | 75 °C | Maximum EPA Recovery | nih.gov |

| Pressure | 550 bar | Maximum EPA Recovery | nih.gov |

| CO2 Flow Rate | 14.48 g/min | Enhanced EPA Recovery | nih.gov |

Advanced Analytical and Quantification Techniques

Once extracted and purified, EPA must be accurately identified and quantified. Advanced analytical techniques, particularly gas chromatography, play a pivotal role in this phase.

Gas Chromatography (GC) Applications

Gas chromatography is a cornerstone technique for the analysis of fatty acids, including EPA. nih.gov Due to their low volatility, fatty acids are typically converted into more volatile derivatives, most commonly fatty acid methyl esters (FAMEs), prior to GC analysis. researchgate.netsigmaaldrich.com

In gas chromatography, the identification of compounds is primarily based on their retention time, which is the time it takes for a compound to travel through the GC column. Eicosapentaenoic acid ethyl ester (EPA-EE) is often used as a reference standard for this purpose. synzeal.comusp.orgsigmaaldrich.com By comparing the retention time of a peak in a sample chromatogram to that of the known EPA-EE standard, analysts can confirm the presence of EPA in the sample. sigmaaldrich.com Deuterated forms of EPA, such as eicosapentaenoic acid-d5 (EPA-d5), can also serve as internal standards for quantification in GC-mass spectrometry (GC-MS) methods, providing a high degree of accuracy. broadpharm.com

Analyzing EPA in complex biological or food matrices presents challenges due to the presence of interfering substances. nih.gov Therefore, optimization of the entire analytical method, from sample preparation to GC conditions, is crucial. For instance, in complex media containing surfactants like Tween 80, a pretreatment step to remove this interference is necessary for accurate lipid measurement. nih.gov

The choice of GC column is also critical. Highly polar capillary columns are preferred for separating the geometrical isomers of polyunsaturated fatty acids that can form during processing. researchgate.net Furthermore, advanced techniques like two-dimensional gas chromatography (GC x GC) offer enhanced resolution and sensitivity, enabling the separation of complex mixtures of FAMEs and the identification of cis and trans isomers. nih.gov The optimization of GC parameters, such as the temperature program, carrier gas flow rate, and inlet pressure, is essential for achieving good separation and accurate quantification of EPA and other fatty acids. indexcopernicus.com

Table 2: GC Column and Conditions for Fatty Acid Analysis

| Parameter | Specification | Purpose | Reference |

|---|---|---|---|

| Column Type | Highly polar capillary column (e.g., CP-Sil 88) | Separation of geometrical isomers | researchgate.net |

| Technique | Two-dimensional gas chromatography (GC x GC) | Enhanced resolution and sensitivity | nih.gov |

| Sample Preparation | Derivatization to Fatty Acid Methyl Esters (FAMEs) | Increase volatility for GC analysis | researchgate.netsigmaaldrich.com |

| Internal Standard | Eicosapentaenoic acid-d5 (EPA-d5) | Accurate quantification by GC-MS | broadpharm.com |

Liquid Chromatography (LC) Applications

Liquid chromatography is a cornerstone technique for the analysis of fatty acids like EPA. It excels at separating complex mixtures, allowing for the isolation of EPA from other structurally similar compounds before detection and quantification.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) provides a sensitive method for the simultaneous determination of EPA, alongside other polyunsaturated fatty acids (PUFAs) like docosahexaenoic acid (DHA) and arachidonic acid (AA), in biological samples such as human plasma. nih.gov Although PUFAs are electrochemically inactive, this limitation can be overcome through derivatization or indirect detection methods.

One established HPLC-ECD system utilizes a reverse-phase C30 column for separation. nih.gov Detection is achieved based on the voltammetric reduction of a reagent like 3,5-di-tert-butyl-1,2-benzoquinone (DBBQ), where the response is proportional to the concentration of the fatty acids. nih.gov This approach has demonstrated linearity for EPA over a concentration range of 0.75 µM to 0.1 mM. nih.gov The method is sensitive enough to require only a small plasma volume (e.g., 40 μL) and involves a straightforward diethyl ether extraction for sample preparation. nih.gov

For direct detection of PUFAs, electrochemical biosensors have been developed. These sensors may use enzymes like lipoxygenase (LOX) immobilized on an electrode surface, such as a cobalt phthalocyanine (B1677752) screen-printed carbon electrode (CoPC-SPCE). researchgate.netmdpi.com The enzyme catalyzes the oxidation of PUFAs, and the resulting products can be measured electrochemically, offering high sensitivity. mdpi.com While HPLC-ECD is highly sensitive, it can be complex, and its price can range significantly. youtube.com

The coupling of High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of EPA. It offers exceptional selectivity and sensitivity, making it ideal for complex matrices and low-concentration samples. nih.govresearchgate.net This method can quantify both free and total EPA, often without the need for chemical derivatization, which simplifies sample preparation. nih.gov

In a typical LC-MS/MS setup, chromatographic separation is achieved using a reversed-phase column, such as a C18 column. nih.govresearchgate.net The mobile phase often includes additives like ammonium (B1175870) acetate (B1210297) to enhance the ionization efficiency in the mass spectrometer, particularly for negative electrospray ionization (ESI). nih.gov

Quantification is performed using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. epa.gov In this mode, the precursor ion (the molecular ion of EPA) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored by the second quadrupole. oup.com This process is highly specific and minimizes interferences. A novel multiple reaction monitoring method has been developed for the quantification of EPA and DHA as ethyl esters. nih.gov

Table 1: Example LC-MS/MS Parameters for EPA Analysis

| Parameter | Value | Reference |

|---|---|---|

| Ionization Mode | Negative ESI | nih.gov |

| Precursor Ion (m/z) | 301.2 | researchgate.net |

| Product Ion (m/z) | 257.2 | researchgate.net |

| Mobile Phase | Acetonitrile/Water with Ammonium Acetate | nih.gov |

This technique provides high sample throughput, with analytical runs being shorter than traditional gas chromatography (GC) methods. nih.gov

Capillary Zone Electrophoresis (CZE-UV)

Capillary Zone Electrophoresis (CZE) is an alternative separation technique that offers advantages such as high throughput, low analytical cost, and reduced consumption of organic solvents and reagents. rsc.orgrsc.org For fatty acid analysis, CZE is often coupled with direct UV detection. rsc.orgrsc.org

A method for determining trans fatty acids has been optimized using CZE with direct UV-VIS detection at 200 nm. rsc.orgrsc.org The background electrolyte can be composed of a tetraborate (B1243019) buffer, a non-ionic surfactant like Brij 35, and organic modifiers such as methanol and acetonitrile. rsc.orgrsc.org This setup can achieve baseline separation of various fatty acids, including isomers, in a short analysis time, often under 5 minutes. rsc.org While CZE has been demonstrated for various fatty acids, including linoleic and linolenic acids, its application can be extended to other PUFAs like EPA. rsc.orgresearchgate.net The technique is seen as a powerful and fast alternative for quality control in industry and government agencies. researchgate.net

Spectroscopic and Spectrometric Characterization (e.g., UV Spectrometry, Mass Spectrometry, Nuclear Magnetic Resonance (NMR))

Spectroscopic and spectrometric methods are indispensable for the structural elucidation and characterization of EPA.

UV Spectrometry : EPA can be detected by UV spectrometry, typically around 210 nm, following separation by HPLC. glsciences.com The five conjugated double bonds in the EPA molecule are responsible for its UV absorbance.

Mass Spectrometry (MS) : Mass spectrometry provides information on the molecular weight and fragmentation pattern of EPA. In negative ion mode ESI-MS, EPA typically shows a deprotonated molecule [M-H]⁻ at an m/z of approximately 301.2. nih.gov Air oxidation of EPA can be monitored by MS, revealing the addition of oxygen atoms, with new species appearing at higher m/z values. nih.gov The fragmentation pattern of an EPA commercial standard has been well-characterized, providing a reference for its identification in samples. researchgate.net Polyunsaturated fatty acids, in general, are extensively fragmented by techniques like electron ionization (EI). cas.cn

Nuclear Magnetic Resonance (NMR) : Both ¹H and ¹³C NMR spectroscopy are powerful tools for the definitive structural confirmation of EPA.

¹H NMR : The proton NMR spectrum of EPA shows characteristic signals. The terminal methyl group (CH₃) protons typically appear as a triplet around 0.97 ppm. Protons of the methylene (B1212753) groups flanked by double bonds (=CH-CH₂-CH=) resonate around 2.8 ppm. The olefinic protons (-CH=CH-) appear in the region of 5.3-5.4 ppm. mdpi.comrhhz.net

¹³C NMR : The carbon-13 spectrum also provides key structural information. The carboxyl carbon appears downfield around 179-180 ppm. The olefinic carbons are found in the 127-132 ppm range, and the aliphatic carbons appear upfield. mdpi.com Specific chemical shifts can be assigned to each carbon in the EPA molecule, confirming the position of the double bonds. mdpi.com

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for EPA

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Terminal CH₃ | ~0.97 (triplet) | ~14.2 | mdpi.com |

| Bis-allylic CH₂ | ~2.8 (multiplet) | ~25.6 | mdpi.com |

| Olefinic CH | ~5.3-5.4 (multiplet) | ~127-132 | mdpi.com |

Application of Deuterated Internal Standards (e.g., EPA-d5 Methyl Ester)

In quantitative analysis, particularly with mass spectrometry, the use of stable isotope-labeled internal standards is crucial for achieving high accuracy and precision. clearsynth.com Eicosapentaenoic acid-d5 (EPA-d5) is a commonly used deuterated internal standard for EPA quantification. veeprho.comcaymanchem.combroadpharm.com

EPA-d5 is an analog of EPA where five hydrogen atoms have been replaced with deuterium (B1214612) atoms, typically at the terminal end of the molecule (e.g., 19,19,20,20,20-pentadeuterio). veeprho.comcaymanchem.com Because EPA-d5 is chemically almost identical to EPA, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the MS source. aptochem.com However, its molecular weight is higher by five mass units. caymanchem.com

By adding a known amount of EPA-d5 to a sample, any variations during sample preparation, injection, or ionization that affect the analyte (EPA) will also affect the internal standard in the same way. aptochem.comnih.gov The ratio of the signal from EPA to the signal from EPA-d5 is used for quantification, which corrects for these variations and leads to more robust and reproducible results. nih.gov This is especially important for correcting ion suppression caused by complex sample matrices. clearsynth.com EPA-d5 is suitable for use in both GC-MS and LC-MS methods. caymanchem.combroadpharm.combertin-bioreagent.com

Quantitative Grade Standards for Mass Spectrometry Applications

For any quantitative analytical method, the use of high-purity, well-characterized reference materials is fundamental. fishersci.com For mass spectrometry applications, "quantitative grade" or "MaxSpec®" standards of EPA are available. bertin-bioreagent.comcaymanchem.com These standards are specifically prepared for applications where quantitative reproducibility is essential. caymanchem.com

These standards typically have the following characteristics:

High Purity : Often ≥95% or higher, ensuring that the calibration is based on a known, accurate amount of the analyte. caymanchem.com

Gravimetric Preparation : They are often prepared gravimetrically as a solution with a precisely defined concentration (e.g., 1 mg/ml in ethanol). caymanchem.com

Verified Concentration : The concentration is verified by comparison to an independently prepared calibration standard. bertin-bioreagent.comcaymanchem.com

Stability and Integrity : They are packaged in sealed ampules, often under an inert gas like argon, to maintain product integrity and ensure long-term stability. bertin-bioreagent.comcaymanchem.com

Certificate of Analysis : Each batch is provided with a certificate of analysis that guarantees its identity, purity, stability, and concentration specifications. bertin-bioreagent.comcaymanchem.com

In Vitro Experimental Systems

In vitro experimental systems are indispensable for elucidating the cellular and molecular mechanisms of 5,8,11,14,19-Eicosapentaenoic acid (EPA). These controlled laboratory environments, utilizing isolated cells, allow for detailed investigation into the direct effects of EPA on various physiological and pathological processes.

Diverse Cell Culture Models

The versatility of EPA is reflected in its diverse effects across a range of cell types. Researchers employ various cell culture models to dissect these specific actions.

Hepatocytes: Liver cells, or hepatocytes, are central to lipid metabolism. In vitro studies using hepatocyte cell lines, such as HepG2 and C3A, have been instrumental in understanding EPA's role in liver health. epa.govnih.gov Research has shown that EPA can regulate hepatic lipid metabolism by decreasing the expression of genes involved in triglyceride synthesis, such as sterol regulatory element-binding protein-1c (Srebp-1c) and fatty acid synthase (Fasn). epa.gov Furthermore, EPA has been found to increase the expression of genes related to fatty acid oxidation, including peroxisome proliferator-activated receptor-alpha (Pparα) and carnitine palmitoyltransferase (Cpt) 1a and 2. epa.gov Some studies suggest that EPA's effects on reducing hepatic triglyceride accumulation are mediated through the inhibition of SREBP-1 maturation, a process that appears to be dependent on the presence of PPARα. performancelab.comresearchgate.net In the context of oxidative stress, EPA has been shown to be a potent activator of the Nrf2 pathway in human hepatocytes, which is a key regulator of cellular antioxidant responses. nih.gov

Murine Skeletal Muscle Cells: Skeletal muscle is a critical site for protein metabolism and energy expenditure. Studies using murine C2C12 myotubes have revealed that EPA can directly impact muscle protein dynamics. uthscsa.edusutterhealth.org Research has shown that EPA can increase protein synthesis by approximately 25% and decrease protein breakdown by 22% in these cells. uthscsa.edusutterhealth.org These effects are associated with the phosphorylation of key signaling proteins such as p70S6k and FOXO3a, indicating an influence on the mTOR signaling pathway. uthscsa.edusutterhealth.org Additionally, in models of cellular stress, EPA has been shown to protect murine skeletal muscle cells from the damaging effects of pro-inflammatory cytokines like TNF-α and from lipotoxicity induced by saturated fatty acids. nih.govfrontiersin.org

Human Macrophages: Macrophages play a central role in inflammation and the development of atherosclerosis. In vitro studies using human macrophage cell lines like THP-1 have extensively documented the anti-inflammatory properties of EPA. epa.govperformancelab.comresearchgate.netnih.govnih.gov EPA has been shown to down-regulate the expression of pro-inflammatory genes, including those for cytokines like IL-1β, MCP-1, and TNF-α. performancelab.comnih.gov The mechanisms underlying these effects involve the modulation of signaling pathways such as the NF-κB pathway. performancelab.com Furthermore, EPA can influence how macrophages handle lipids; for instance, it has been observed to reduce the uptake of acetylated low-density lipoprotein (AcLDL) while increasing the uptake of oxidized LDL (OxLDL). epa.gov These actions are partly explained by changes in the expression of scavenger receptors on the macrophage surface. epa.gov

Fibroblasts: Fibroblasts are crucial for the synthesis of extracellular matrix components, such as collagen, and play a significant role in tissue repair and fibrosis. In vitro studies have shown that EPA can modulate fibroblast function. For instance, in medial collateral ligament fibroblasts, EPA has been found to increase collagen synthesis, an effect that was correlated with changes in interleukin-6 (IL-6) production. nih.govnih.gov In the context of cardiac fibrosis, EPA has been shown to block the transformation of cardiac fibroblasts into myofibroblasts, a key step in the fibrotic process, by inhibiting the TGF-β1 signaling pathway. performancelab.com This inhibition is mediated through the activation of the cGMP/PKG signaling pathway, which in turn blocks the nuclear translocation of phospho-Smad2/3. performancelab.com The anti-inflammatory properties of EPA are also believed to create a more favorable environment for collagen synthesis by reducing the inflammatory-mediated breakdown of collagen. researchgate.net

Interactive Table of In Vitro Research Findings for this compound

| Cell Model | Key Research Findings | Affected Pathways/Mechanisms |

| Hepatocytes | Reduces triglyceride synthesis; Increases fatty acid oxidation; Activates antioxidant responses. | Down-regulation of Srebp-1c, Fasn; Up-regulation of Pparα, Cpt1a/2; Activation of Nrf2 pathway. epa.govnih.govperformancelab.comresearchgate.net |

| Vascular Smooth Muscle Cells | Inhibits cell proliferation; Alters membrane phospholipid composition. | Production of oxidized EPA species; Reduced arachidonic acid incorporation into inositol (B14025) phospholipids (B1166683). nih.govnih.govnih.gov |

| Murine Skeletal Muscle Cells | Increases protein synthesis; Decreases protein breakdown; Protects against inflammation and lipotoxicity. | Phosphorylation of p70S6k, FOXO3a (mTOR pathway); Attenuation of TNF-α and palmitate-induced damage. uthscsa.edusutterhealth.orgnih.govfrontiersin.org |

| Human Macrophages | Reduces pro-inflammatory gene expression; Modulates lipoprotein uptake. | Down-regulation of NF-κB pathway (IL-1β, MCP-1, TNF-α); Altered scavenger receptor expression. epa.govperformancelab.comnih.gov |

| Fibroblasts | Increases collagen synthesis; Inhibits myofibroblast transformation. | Modulation of IL-6 production; Inhibition of TGF-β1 signaling via cGMP/PKG pathway. performancelab.comnih.govnih.gov |

Animal Models for Mechanistic Studies (Excluding Human Clinical Trials)

Animal models are crucial for investigating the integrated physiological effects of EPA in a whole-organism context, providing insights that are not attainable from in vitro studies alone. Rodent models, in particular, have been extensively used to unravel the mechanisms of action of EPA in various disease states.

In studies of hepatic steatosis , or fatty liver disease, mouse models have been pivotal. Research using mice fed a high-fat diet has shown that EPA can ameliorate hepatic steatosis by improving lipid metabolism. epa.gov Mechanistically, EPA was found to decrease the expression of genes involved in fatty acid synthesis and increase the expression of genes for fatty acid oxidation. epa.gov Further studies in wild-type and PPARα-null mice have revealed that EPA's ability to reduce hepatic steatosis involves the inhibition of SREBP-1 maturation, a key step in lipogenesis. performancelab.comresearchgate.net This effect was dependent on the presence of PPARα, highlighting a complex interplay of signaling pathways. performancelab.comresearchgate.net EPA has also been shown to suppress fatty acid uptake by hepatocytes in a PPARα-independent manner. performancelab.comresearchgate.net

The role of EPA in skeletal muscle hypertrophy has been investigated in mice subjected to muscle overload. These studies have demonstrated that EPA administration can enhance muscle growth, particularly in the soleus muscle, which is predominantly composed of type I muscle fibers. nih.gov Interestingly, this enhancement of muscle hypertrophy by EPA did not appear to involve the classical Akt-mTOR-S6K anabolic signaling pathway, suggesting that EPA may act through alternative mechanisms to promote muscle protein accretion in vivo. nih.gov

In the context of cardiovascular disease , animal models have been instrumental. Studies on hypertensive heart disease in mice have shown that EPA can prevent interstitial cardiac fibrosis. The proposed mechanism involves the modulation of macrophage polarization and potentially the activation of the free fatty acid receptor 4 (FFAR4) in cardiac fibroblasts. In models of myocardial infarction, long-term administration of EPA has been shown to improve cardiac remodeling by inhibiting the polarization of pro-inflammatory M1 macrophages. Furthermore, in models of vascular inflammation, EPA supplementation has been demonstrated to reduce the expression of adhesion molecules and pro-inflammatory cytokines in the vasculature. sutterhealth.org Studies in rats have also shown that EPA can improve endothelial function and increase the bioavailability of nitric oxide, a key molecule in vascular health. uthscsa.edu

Interactive Table of Animal Model Research Findings for this compound

| Animal Model | Disease/Condition Studied | Key Mechanistic Findings |

| Mouse (High-Fat Diet) | Hepatic Steatosis | Reduces hepatic triglyceride accumulation by decreasing fatty acid synthesis and increasing β-oxidation; Inhibits SREBP-1 maturation in a PPARα-dependent manner. epa.govperformancelab.comresearchgate.net |

| Mouse (Muscle Overload) | Skeletal Muscle Hypertrophy | Enhances soleus muscle growth without activating the Akt-mTOR-S6K pathway. nih.gov |

| Mouse (Hypertensive Heart Disease) | Cardiac Fibrosis | Prevents interstitial fibrosis, potentially through modulation of macrophage polarization and FFAR4 activation. |

| Mouse (Myocardial Infarction) | Cardiac Remodeling | Improves cardiac remodeling by inhibiting polarization of pro-inflammatory M1 macrophages. |

| Mouse (Vascular Inflammation) | Atherosclerosis | Reduces expression of vascular adhesion molecules and pro-inflammatory cytokines. sutterhealth.org |

| Rat | Endothelial Dysfunction | Improves endothelial function and increases nitric oxide bioavailability. uthscsa.edu |

Q & A

Q. What analytical strategies validate EPA’s role in multi-omics studies?

- Methodological Answer : Integrate lipidomics with transcriptomics (e.g., RNA-seq of FADS2 expression) and proteomics (e.g., PPAR-γ quantification). Multivariate analysis (e.g., OPLS-DA) identifies EPA-correlated metabolic pathways. Contradictions between omics layers are resolved via pathway enrichment tools (e.g., KEGG Mapper) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.